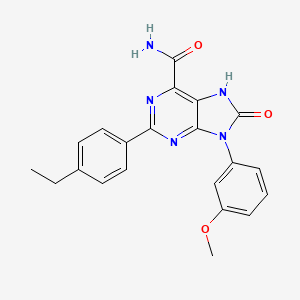

2-(4-ethylphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-ethylphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as EMDO, is a purine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. EMDO is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which is essential for cell proliferation. This property of EMDO makes it a promising candidate for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthetic Methodologies : Research on purines often involves exploring new synthetic routes to diversify the chemical structures and functionalities. For instance, Kawashima and Kumashiro (1969) detailed the synthesis of purine N-oxides, highlighting techniques that might be relevant for synthesizing derivatives like "2-(4-ethylphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" (Kawashima & Kumashiro, 1969). Such methodologies can be pivotal for creating novel compounds with enhanced properties.

- Novel Benzodifuranyl and Thiazolopyrimidines : Abu‐Hashem et al. (2020) synthesized novel compounds with anti-inflammatory and analgesic properties, demonstrating the potential for purine derivatives to be utilized in developing new therapeutic agents (Abu‐Hashem et al., 2020). These studies underline the importance of purine chemistry in medicinal research.

Biological Applications

- Antimicrobial and Antioxidant Studies : Compounds within the purine family have been evaluated for their antimicrobial and antioxidant activities. Raghavendra et al. (2016) reported the synthesis of lignan conjugates showing significant antibacterial and antifungal properties, suggesting that derivatives of purine might also exhibit similar biological activities (Raghavendra et al., 2016).

- Diarylpropane Oxygenase Activity : The study of enzyme activities associated with purine derivatives provides insights into their potential environmental or therapeutic applications. Gold et al. (1984) described an H2O2-requiring oxygenase from Phanerochaete chrysosporium, highlighting the role of purine-like structures in biological systems (Gold et al., 1984).

Propriétés

IUPAC Name |

2-(4-ethylphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-3-12-7-9-13(10-8-12)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-5-4-6-15(11-14)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNZKEDCIAGPEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2377014.png)

![(5-Bromofuran-2-yl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2377025.png)

![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2377026.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2377027.png)

![N-(2-chlorobenzyl)-6-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2377030.png)

![1-(3-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2377031.png)

![5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride](/img/structure/B2377033.png)